Ethyl isopropyl sulfide

Catalog No.
S793606
CAS No.
5145-99-3
M.F
C5H12S
M. Wt
104.22 g/mol
Availability
In Stock
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Ethyl isopropyl sulfide

CAS Number

5145-99-3

Product Name

Ethyl isopropyl sulfide

IUPAC Name

2-ethylsulfanylpropane

Molecular Formula

C5H12S

Molecular Weight

104.22 g/mol

InChI

InChI=1S/C5H12S/c1-4-6-5(2)3/h5H,4H2,1-3H3

InChI Key

NZUQQADVSXWVNW-UHFFFAOYSA-N

SMILES

CCSC(C)C

Canonical SMILES

CCSC(C)C

Ethyl isopropyl sulfide (CAS Number: 5145-99-3) is an organic compound classified as a dialkylthioether []. Dialkylthioethers are organosulfur compounds containing a thioether group bonded to two alkyl groups []. Despite being identified as a natural product found in ginger (Zingiber officinale) [], there is limited scientific research specifically focused on ethyl isopropyl sulfide itself.

Potential Research Areas

Due to the classification of ethyl isopropyl sulfide as a dialkylthioether, some scientific research areas might find this compound relevant for investigation. Dialkylthioethers possess various properties that could be of interest, including:

  • Biological Activity: Some dialkylthioethers have been shown to exhibit biological activities, such as antimicrobial or antifungal properties []. Research could explore if ethyl isopropyl sulfide possesses similar properties.
  • Flavor and Fragrance: Certain dialkylthioethers contribute to the flavor and fragrance profiles of various foods and materials []. Studies could investigate the role of ethyl isopropyl sulfide in the sensory characteristics of ginger or other matrices where it might be present.
  • Synthetic Applications: Dialkylthioethers can be used as intermediates in organic synthesis []. Research could explore the potential utility of ethyl isopropyl sulfide in the synthesis of more complex molecules.

Ethyl isopropyl sulfide, also known as 2-ethylsulfanylpropane, is a colorless to almost colorless liquid with the molecular formula C5H12SC_5H_{12}S and a molecular weight of approximately 104.21 g/mol. It is classified as a sulfide, which is a type of compound that contains sulfur bonded to carbon atoms. This compound is characterized by its distinctive odor and is often used in various chemical applications due to its unique properties .

Due to limited research, the mechanism of action of ethyl isopropyl sulfide is not currently known.

Information on the specific safety hazards of ethyl isopropyl sulfide is limited. Dialkylthioethers can generally have:

  • Low to moderate toxicity: However, specific effects depend on the compound [].
  • Flammability: Likely flammable based on the presence of hydrocarbon chains.
Typical of sulfides. One notable reaction is oxidation, where it can be converted to sulfoxides and sulfones through treatment with oxidizing agents like hydrogen peroxide or peroxyacids. The general reaction can be summarized as follows:

  • Oxidation to Sulfoxide:
    R2S+H2O2R2SO+H2OR_2S+H_2O_2\rightarrow R_2SO+H_2O
  • Further Oxidation to Sulfone:
    R2SO+RCOOHR2SO2+RCOOHR_2SO+RCOOH\rightarrow R_2SO_2+RCOOH

Additionally, ethyl isopropyl sulfide can participate in nucleophilic substitution reactions, where it acts as a nucleophile in reactions involving alkyl halides, leading to the formation of new sulfide compounds .

Ethyl isopropyl sulfide can be synthesized through several methods, including:

  • Nucleophilic Substitution: Reacting an alkyl halide (such as ethyl bromide) with sodium sulfide or thiol in the presence of a base.

    Example reaction:
    C2H5Br+C3H7NaSC5H12S+NaBrC_2H_5Br+C_3H_7NaS\rightarrow C_5H_{12}S+NaBr
  • Direct Alkylation: Directly alkylating thiols with appropriate alkyl halides under basic conditions.
  • Rearrangement Reactions: Utilizing thioethers and subjecting them to rearrangement conditions.

These methods allow for the efficient production of ethyl isopropyl sulfide in laboratory settings .

Ethyl isopropyl sulfide finds applications in various fields:

  • Flavoring Agent: Due to its characteristic odor, it is used in food flavoring and fragrance formulations.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds.
  • Research: Utilized in chemical research for studying sulfur-containing compounds and their reactivity.

The compound's unique properties make it valuable in both industrial and laboratory contexts .

Ethyl isopropyl sulfide shares structural similarities with several other sulfur-containing compounds. Below are some comparable compounds along with a brief comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl propyl sulfideC5H12SC_5H_{12}SSimilar structure but different alkyl groups
Ethyl methyl sulfideC5H12SC_5H_{12}SContains both ethyl and methyl groups
Diethyl sulfideC4H10SC_4H_{10}SContains two ethyl groups; different physical properties
Isobutyl methyl sulfideC5H12SC_5H_{12}SDifferent branching structure affecting reactivity

Ethyl isopropyl sulfide stands out due to its specific combination of ethyl and isopropyl groups, which influences its reactivity and applications compared to these similar compounds .

Molecular Structure and Bonding Characteristics

Ethyl isopropyl sulfide, systematically named 2-ethylsulfanylpropane, exhibits the molecular formula C₅H₁₂S with a molecular weight of 104.21 grams per mole [1] [2]. The compound belongs to the class of organosulfur compounds known as dialkylthioethers, characterized by a sulfur atom bonded to two distinct alkyl groups [4]. The International Union of Pure and Applied Chemistry name for this compound is 2-ethylsulfanylpropane, reflecting its structural arrangement where an ethyl group is attached to the sulfur atom of a propane backbone [5] [2].

The molecular structure features a central sulfur atom exhibiting tetrahedral geometry according to Valence Shell Electron Pair Repulsion theory [6] [7]. The sulfur atom forms single covalent bonds with both the ethyl group (C₂H₅) and the isopropyl group (C₃H₇) [8]. The carbon-sulfur bond lengths in this compound are characteristic of organosulfur compounds, with the sulfur atom utilizing its 3p orbitals for bonding [9]. The compound contains a total of 17 bonds, including 5 non-hydrogen bonds, 2 rotatable bonds, and 1 sulfide linkage [8].

The electronic structure of ethyl isopropyl sulfide can be represented by the Simplified Molecular Input Line Entry System notation as CCSC(C)C, indicating the connectivity pattern of the atoms [5] [2]. The International Chemical Identifier string InChI=1S/C5H12S/c1-4-6-5(2)3/h5H,4H2,1-3H3 provides a standardized representation of the molecular structure [5] [2]. The compound exists as a branched structure consisting of a propane backbone with a sulfanyl (thioether) group attached, contributing to its unique chemical properties [4].

Physical Constants

Melting and Boiling Points

Ethyl isopropyl sulfide demonstrates characteristic phase transition temperatures that are fundamental to its physical behavior [1] [10]. The melting point of the compound has been determined to be -122.19°C [1] [11], indicating that the compound remains in a liquid state under standard ambient conditions. This extremely low melting point is consistent with the weak intermolecular forces present in organosulfur compounds of this molecular weight range.

The boiling point of ethyl isopropyl sulfide is reported as 103°C at standard atmospheric pressure [12] [1] [10]. This relatively low boiling point reflects the moderate molecular weight and the absence of strong intermolecular hydrogen bonding interactions [9]. The boiling point data is consistent across multiple reliable sources, with some variations reporting values between 103°C and 107.5°C [11]. The relatively narrow temperature range between the melting and boiling points indicates a substantial liquid range, making this compound a stable liquid under normal laboratory and industrial conditions.

Physical PropertyValueTemperature Conditions
Melting Point-122.19°CStandard atmospheric pressure
Boiling Point103°CStandard atmospheric pressure
Flash Point5°CStandard atmospheric pressure

Density Properties (0.83 g/cm³)

The density of ethyl isopropyl sulfide has been precisely determined to be 0.83 grams per cubic centimeter at 20°C [12] [10] [11]. This specific gravity measurement indicates that the compound is less dense than water, which has significant implications for its handling and separation procedures in laboratory and industrial applications. The density value is consistent with typical aliphatic sulfide compounds of similar molecular weight and structure.

The specific gravity ratio of 0.83 (20°C/20°C) demonstrates the compound's relative density compared to water at the same temperature [10] [11]. This physical property is crucial for understanding the compound's behavior in liquid-liquid extraction procedures and phase separation processes. The relatively low density can be attributed to the presence of the sulfur atom and the branched alkyl structure, which influences the molecular packing in the liquid state.

Temperature dependence of density follows typical organic liquid behavior, with density decreasing as temperature increases [13]. The measured density at 20°C serves as a reference point for calculations involving volume-mass relationships and is essential for accurate quantitative analysis procedures involving this compound.

Refractive Index (1.4390-1.4430)

The refractive index of ethyl isopropyl sulfide has been measured within the range of 1.4390 to 1.4430 [1] [10] [11]. This optical property provides valuable information about the compound's molecular polarizability and electronic environment. The refractive index measurements are typically conducted using sodium D-line illumination at standard temperature and pressure conditions.

The specific refractive index value of 1.44 is reported in some sources [12] [10], which falls within the established range and confirms the consistency of measurements across different analytical laboratories. The refractive index is an intensive property that depends on the molecular structure and the electronic distribution within the molecule [14]. For organosulfur compounds, the presence of the sulfur atom contributes to the overall refractive index through its polarizable electron cloud.

Optical PropertyValue RangeMeasurement Conditions
Refractive Index1.4390-1.4430Sodium D-line, 20°C
Specific Value1.44Standard conditions

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information about ethyl isopropyl sulfide through analysis of both proton and carbon-13 nuclei [15] [16]. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that correspond to the different hydrogen environments within the molecule. The ethyl group protons appear in the aliphatic region, typically around 1.2-2.7 parts per million, while the isopropyl group shows the expected pattern for a branched alkyl system [16] [17].

The carbon-13 nuclear magnetic resonance spectrum reveals five distinct carbon environments corresponding to the molecular formula C₅H₁₂S [15] [17]. The carbon atoms adjacent to the sulfur atom exhibit characteristic downfield shifts due to the deshielding effect of the sulfur atom's electron-withdrawing properties. The integration patterns in the proton spectrum confirm the presence of the ethyl and isopropyl groups in the expected ratios.

Chemical shift assignments for the major resonances include the methyl groups of the isopropyl moiety, the methylene carbon of the ethyl group, and the tertiary carbon of the isopropyl group [16] [17]. The coupling patterns observed in the spectra provide additional confirmation of the molecular connectivity and stereochemical arrangement. Nuclear Overhauser Effect experiments can provide distance relationships between different parts of the molecule, further confirming the structural assignment [17].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of ethyl isopropyl sulfide reveals characteristic fragmentation patterns that are diagnostic for this class of organosulfur compounds [15] [18]. The molecular ion peak appears at mass-to-charge ratio 104, corresponding to the molecular weight of the compound [15]. The electron ionization mass spectrum shows several significant fragment ions that result from predictable bond cleavage patterns.

The major fragmentation pathways include the loss of alkyl groups from the molecular ion, resulting in fragment ions at mass-to-charge ratios of 89 (loss of 15 mass units, corresponding to methyl radical), 75 (loss of 29 mass units), and 61 [18]. These fragmentation patterns are consistent with the typical behavior of dialkyl sulfides under electron ionization conditions [18] [19]. The base peak in the spectrum often corresponds to the most stable carbocation formed during the fragmentation process.

Alpha cleavage adjacent to the sulfur atom is a prominent fragmentation pathway, resulting in the formation of sulfur-containing fragment ions [18] [20]. The fragmentation patterns provide valuable structural information and can be used for compound identification and purity assessment. The relative intensities of the fragment ions depend on the ionization energy and the stability of the resulting ionic species [19] [20].

Fragment Ion (m/z)Relative IntensityFragmentation Pathway
104Molecular ionM⁺-
89MediumM-15 (loss of CH₃)
75MediumM-29
61Highα-cleavage product

Infrared Spectroscopic Features

Infrared spectroscopy of ethyl isopropyl sulfide reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule [14]. The carbon-hydrogen stretching vibrations appear in the region between 2850-2960 wavenumbers, consistent with alkyl groups [14]. The carbon-sulfur stretching vibration is observed in the fingerprint region between 570-730 wavenumbers [14].

The absence of broad absorption bands in the 3200-3600 wavenumber region confirms the lack of hydroxyl or amino functional groups [21] [14]. The infrared spectrum shows the expected pattern for a saturated aliphatic sulfide compound, with no carbonyl or other heteroatom functionalities. The methyl and methylene bending vibrations appear in their characteristic regions around 1400-1470 wavenumbers [14].

The carbon-carbon stretching vibrations contribute to the complex pattern observed in the fingerprint region below 1500 wavenumbers [21] [14]. The overall infrared spectrum is relatively simple compared to more functionalized organic compounds, reflecting the aliphatic nature of the molecule. The spectroscopic data are consistent with the proposed structure and support the chemical identification of ethyl isopropyl sulfide [21].

Thermodynamic Properties

The thermodynamic properties of ethyl isopropyl sulfide encompass various energy-related parameters that describe the compound's behavior under different conditions [22] [23]. The enthalpy of vaporization has been determined to be in the range of 37.80 to 39.00 kilojoules per mole [22]. This relatively moderate enthalpy of vaporization reflects the weak intermolecular forces present in this organosulfur compound, primarily van der Waals interactions and dipole-dipole forces.

The heat capacity properties of ethyl isopropyl sulfide follow typical patterns for organic compounds of similar molecular weight and structure [23] [24]. The molar heat capacity provides information about the energy required to raise the temperature of one mole of the substance by one Kelvin. For gas-phase calculations, the heat capacity values range from approximately 169.65 to 226.28 joules per mole per Kelvin across different temperature ranges [22].

Thermodynamic calculations indicate that the compound exhibits typical entropy values for organic molecules of this size and complexity [23] [25]. The formation enthalpy data suggest that ethyl isopropyl sulfide is thermodynamically stable under standard conditions [22]. The critical temperature has been estimated at 576.94 Kelvin, while the critical pressure is calculated to be 3572.80 kilopascals [22].

Thermodynamic PropertyValueUnitsTemperature Range
Enthalpy of Vaporization37.80-39.00kJ/molStandard conditions
Heat Capacity (gas)169.65-226.28J/(mol·K)382-577 K
Critical Temperature576.94K-
Critical Pressure3572.80kPa-

XLogP3

2

Boiling Point

107.5 °C

Melting Point

-122.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5145-99-3

Wikipedia

Ethyl isopropyl sulphide

Dates

Modify: 2023-08-15

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